4,8-Dimethyl-2-morpholinoquinoline
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Overview
Description
4,8-Dimethyl-2-morpholinoquinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline ring structure with two methyl groups at positions 4 and 8, and a morpholine group at position 2. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-morpholinoquinoline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, and Friedländer synthesis.
Introduction of Methyl Groups: The methyl groups at positions 4 and 8 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Morpholine Substitution: The morpholine group is introduced at position 2 through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-morpholinoquinoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,8-Dimethyl-2-morpholinoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-morpholinoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
4,8-Dimethyl-2-morpholinoquinoline can be compared with other quinoline derivatives such as:
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced antimicrobial properties.
2-Morpholinoquinoline: Lacks the methyl groups at positions 4 and 8, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
4,8-Dimethyl-2-morpholinoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes two methyl groups at positions 4 and 8, and a morpholine group at position 2. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C12H14N2 with a molecular weight of approximately 198.25 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Anticancer Activity
The compound has shown promise in anticancer research, particularly against liver cancer cell lines such as HepG2. Studies suggest that it induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- DNA Interactions : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The morpholine group allows for potential interactions with neuroreceptors, suggesting possible applications in neuropharmacology.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential as an effective antimicrobial agent.
- Cancer Cell Studies : In vitro studies on HepG2 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) compared to control groups, indicating strong anticancer properties.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other quinoline derivatives:
Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
4-Aminoquinoline | Amino group at position 4 | Moderate | Low |
Chloroquine | Basic nitrogen and chloro group | High | Moderate |
This compound | Methyl groups and morpholine | High | High |
Properties
IUPAC Name |
4-(4,8-dimethylquinolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-5-13-12(2)10-14(16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKKBDHYLJNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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